4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-1H-pyrimidin-6-one
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Overview
Description
4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-1H-pyrimidin-6-one is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a pyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-1H-pyrimidin-6-one typically involves multiple steps, starting with the preparation of the benzimidazole moiety. The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the formation of the pyrimidinone structure via cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also critical to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity. This can lead to therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have pharmacological properties.
Pyrimidinone derivatives: These compounds are known for their therapeutic potential
Uniqueness
4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-1H-pyrimidin-6-one is unique due to its combination of three distinct moieties, each contributing to its overall biological activity.
Properties
IUPAC Name |
4-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-9-15(19-11-20-17)13-5-7-22(8-6-13)18(25)10-23-12-21-14-3-1-2-4-16(14)23/h1-4,9,11-13H,5-8,10H2,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEHGSKCEGWTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=O)NC=N2)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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